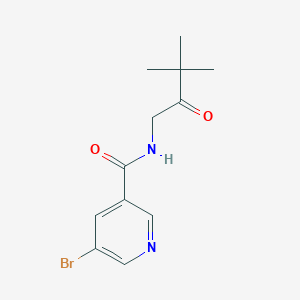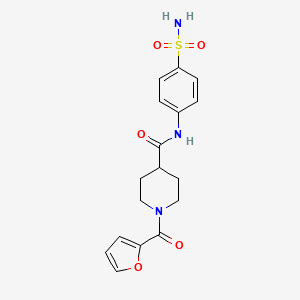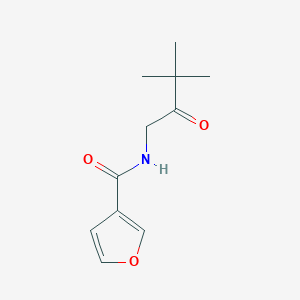
5-bromo-N-(3,3-dimethyl-2-oxobutyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(3,3-dimethyl-2-oxobutyl)pyridine-3-carboxamide, also known as BRD 7232, is a small molecule inhibitor that has been widely used in scientific research. This compound is a potent and selective inhibitor of the bromodomain and extraterminal (BET) family of proteins, which are involved in the regulation of gene expression.
Wirkmechanismus
5-bromo-N-(3,3-dimethyl-2-oxobutyl)pyridine-3-carboxamide 7232 binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones. This leads to the displacement of BET proteins from chromatin and the subsequent downregulation of gene expression. This mechanism of action has been validated by various studies that have shown that this compound 7232 specifically targets BET proteins and does not affect other bromodomain-containing proteins.
Biochemical and Physiological Effects
This compound 7232 has been shown to have potent antiproliferative effects in various cancer cell lines. This is attributed to the downregulation of oncogenes that are regulated by BET proteins. Additionally, this compound 7232 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. These effects make this compound 7232 a promising therapeutic agent for cancer and inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-bromo-N-(3,3-dimethyl-2-oxobutyl)pyridine-3-carboxamide 7232 in lab experiments is its specificity for BET proteins. This allows for the selective modulation of gene expression and the study of BET protein function. However, one limitation of using this compound 7232 is its relatively short half-life, which requires frequent dosing in cell culture experiments. Additionally, the effects of this compound 7232 may be cell type-specific, which should be taken into consideration when interpreting the results of experiments.
Zukünftige Richtungen
The use of 5-bromo-N-(3,3-dimethyl-2-oxobutyl)pyridine-3-carboxamide 7232 in scientific research is still expanding, with various future directions being explored. One potential direction is the development of more potent and selective BET inhibitors that can be used in clinical settings. Additionally, the combination of this compound 7232 with other therapeutic agents is being investigated to enhance its efficacy in cancer treatment. Finally, the role of BET proteins in various diseases, such as neurodegenerative diseases and cardiovascular diseases, is being studied, which may lead to the development of novel therapies.
Conclusion
In conclusion, this compound 7232 is a small molecule inhibitor that has been widely used in scientific research to study the function of BET proteins. Its specificity for BET proteins and its potent antiproliferative and anti-inflammatory effects make it a promising therapeutic agent for cancer and inflammatory diseases. With ongoing research, this compound 7232 may have even more applications in the future.
Synthesemethoden
The synthesis of 5-bromo-N-(3,3-dimethyl-2-oxobutyl)pyridine-3-carboxamide 7232 involves the reaction of 5-bromo-3-carboxypyridine with 3,3-dimethyl-2-oxobutyryl chloride in the presence of a base. The resulting product is then purified by column chromatography to obtain the final compound. This synthesis method has been optimized to produce high yields of pure this compound 7232.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(3,3-dimethyl-2-oxobutyl)pyridine-3-carboxamide 7232 has been extensively used in scientific research as a tool to study the function of BET proteins. BET proteins are involved in the regulation of gene expression by binding to acetylated histones and recruiting transcriptional machinery. By inhibiting BET proteins, this compound 7232 can modulate gene expression and provide insight into the role of BET proteins in various cellular processes.
Eigenschaften
IUPAC Name |
5-bromo-N-(3,3-dimethyl-2-oxobutyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c1-12(2,3)10(16)7-15-11(17)8-4-9(13)6-14-5-8/h4-6H,7H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWECHFOJWBWVNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CNC(=O)C1=CC(=CN=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[(3-Fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7595699.png)
![1-[4-(1,3-Thiazol-2-yl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7595701.png)


![4-[[Cyclopropylmethylsulfonyl(methyl)amino]methyl]benzoic acid](/img/structure/B7595730.png)
![3-[2-(Cyclopropylmethylsulfonylamino)ethyl]benzoic acid](/img/structure/B7595732.png)

![3-[1-(Cyclooctanecarbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7595744.png)
